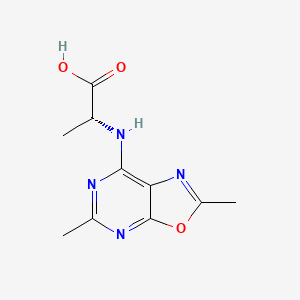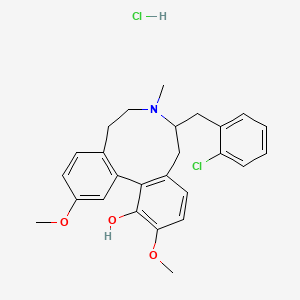
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- is a complex organic compound with a unique structure It is characterized by the presence of a dibenzazonin core, which is a fused tricyclic system, and various functional groups including methoxy, methyl, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- typically involves multiple steps The starting materials are often simple aromatic compounds that undergo a series of reactions including Friedel-Crafts alkylation, reduction, and cyclization to form the dibenzazonin core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the methoxy and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a variety of substituted dibenzazonin compounds.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenz(d,f)azonin-1-ol: The parent compound without the additional functional groups.
6,7,8,9-Tetrahydro-5H-dibenz(d,f)azonin: A simpler analog lacking the methoxy and chlorophenyl groups.
2,12-Dimethoxy-7-methyl-5H-dibenz(d,f)azonin: A derivative with only the methoxy and methyl groups.
Uniqueness
The uniqueness of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79989-21-2 |
|---|---|
Molekularformel |
C26H29Cl2NO3 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
9-[(2-chlorophenyl)methyl]-4,16-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C26H28ClNO3.ClH/c1-28-13-12-17-8-10-21(30-2)16-22(17)25-19(9-11-24(31-3)26(25)29)15-20(28)14-18-6-4-5-7-23(18)27;/h4-11,16,20,29H,12-15H2,1-3H3;1H |
InChI-Schlüssel |
QRYPIIVCEZKCBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CC4=CC=CC=C4Cl)C=CC(=C3O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


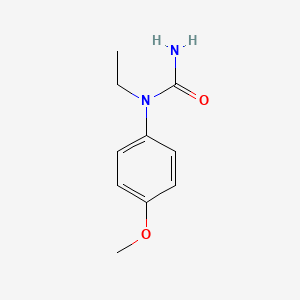
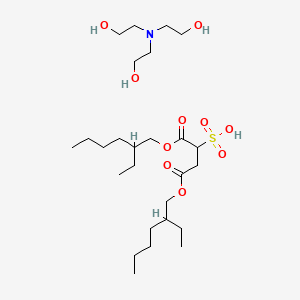
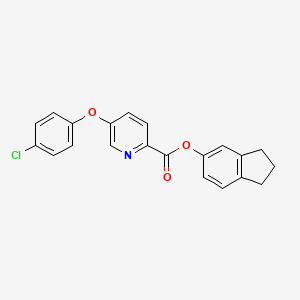
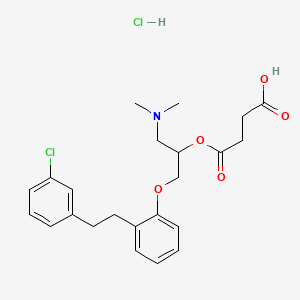
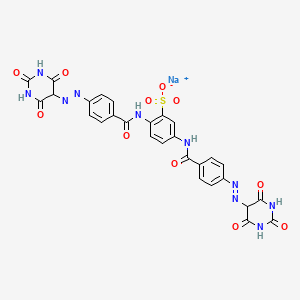
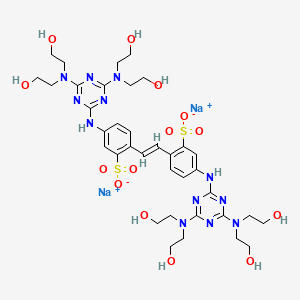
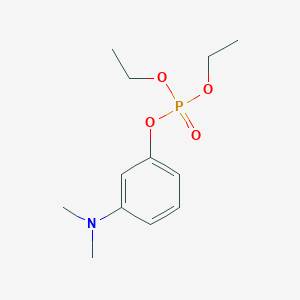
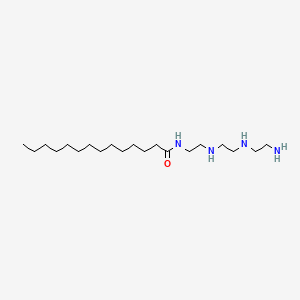
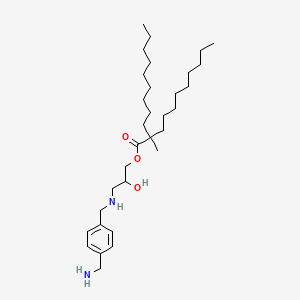
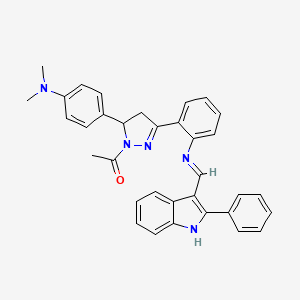
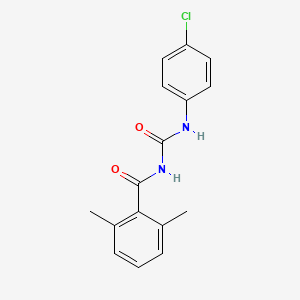
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)

